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Compound of Interest

Compound Name: Dimethyl-phenyl-silane

Cat. No.: B7799541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

dimethylphenylsilane (C₆H₅SiH(CH₃)₂), a versatile organosilane compound. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

in drug development and other scientific fields where the characterization of such compounds

is critical. This document summarizes essential spectroscopic data in a structured format,

outlines detailed experimental protocols for data acquisition, and provides a logical workflow for

the spectroscopic analysis of this compound.

Spectroscopic Data Summary
The following tables provide a consolidated summary of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for dimethylphenylsilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of dimethylphenylsilane. The

¹H, ¹³C, and ²⁹Si NMR data provide detailed information about the chemical environment of

each nucleus.

Table 1: ¹H NMR Spectroscopic Data for Dimethylphenylsilane
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Chemical Shift (δ)
ppm

Multiplicity Assignment
Coupling Constant
(J) Hz

~7.53 - 7.51 Multiplet Phenyl H (ortho) -

~7.34 - 7.32 Multiplet Phenyl H (meta, para) -

~4.45 Septet Si-H ³J(H-H) = ~3.6

~0.33 Doublet Si-CH₃ ³J(H-H) = ~3.6

Solvent: CDCl₃. Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (δ) ppm Assignment

~137.9 Phenyl C (ipso)

~133.8 Phenyl C (ortho)

~129.3 Phenyl C (para)

~127.9 Phenyl C (meta)

~-3.9 Si-CH₃

Solvent: Not specified in all sources, but typically CDCl₃.[2]

Table 3: ²⁹Si NMR Spectroscopic Data for Dimethylphenylsilane

Chemical Shift (δ) ppm

~-17.5

Reference: Tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in

dimethylphenylsilane. The characteristic vibrational frequencies are summarized below.

Table 4: Key IR Absorption Bands for Dimethylphenylsilane

Wavenumber (cm⁻¹) Vibration Type Intensity

~3070 C-H stretch (aromatic) Medium

~2960 C-H stretch (aliphatic) Medium

~2130 Si-H stretch Strong

~1430 C=C stretch (aromatic ring) Medium

~1250 Si-CH₃ deformation Strong

~1120 Si-Phenyl stretch Strong

~830 Si-C stretch Strong

Sample Preparation: Neat liquid film.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of dimethylphenylsilane.

Table 5: Key Mass Spectrometry Data for Dimethylphenylsilane (Electron Ionization)

m/z Relative Intensity (%) Assignment

136 ~40-50 [M]⁺ (Molecular Ion)

135 ~25-30 [M-H]⁺

121 100 [M-CH₃]⁺

105 ~15-20 [C₆H₅Si]⁺

77 ~5-10 [C₆H₅]⁺

58 ~30-60 [(CH₃)₂SiH]⁺
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Ionization Method: Electron Ionization (EI) at 70 eV.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy
While specific UV-Vis data for dimethylphenylsilane is not readily available, phenyl-substituted

silanes generally exhibit absorption bands in the ultraviolet region. These absorptions are

attributed to π → π* transitions within the phenyl ring. For phenylsilane, absorption maxima are

observed around 220 nm and 270 nm. Similar absorption patterns are expected for

dimethylphenylsilane.

Experimental Protocols
The following sections outline representative experimental protocols for the acquisition of the

spectroscopic data presented above. These are generalized procedures and may require

optimization based on the specific instrumentation used.

NMR Spectroscopy
2.1.1 Sample Preparation

For ¹H and ¹³C NMR, accurately weigh approximately 10-20 mg of dimethylphenylsilane.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

For ²⁹Si NMR, a higher concentration of the sample (50-100 mg) in a minimal amount of

solvent may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

2.1.2 ¹H NMR Spectroscopy

Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
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Acquisition Parameters:

Spectral Width: ~16 ppm.

Acquisition Time: ~4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16.

Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals.

2.1.3 ¹³C NMR Spectroscopy

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker instruments).

Acquisition Parameters:

Spectral Width: ~240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.
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Number of Scans: 1024 or more, depending on the sample concentration.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

2.1.4 ²⁹Si NMR Spectroscopy

Instrument: An NMR spectrometer with a ²⁹Si operating frequency (e.g., ~79.5 MHz on a 400

MHz ¹H instrument).

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: An inverse-gated decoupling pulse sequence is often used to suppress the

negative Nuclear Overhauser Effect (NOE). Polarization transfer techniques like DEPT or

INEPT can be employed to enhance sensitivity.

Acquisition Parameters:

Spectral Width: ~300 ppm.

Acquisition Time: ~1 second.

Relaxation Delay (d1): 10-30 seconds (due to the long T₁ relaxation times of ²⁹Si).

Number of Scans: Several thousand scans may be required.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.
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Calibrate the chemical shift scale using an external standard of TMS (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated

triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Neat Liquid):

Place one drop of dimethylphenylsilane onto a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a drop of the liquid

directly onto the ATR crystal (e.g., diamond or ZnSe).

Data Acquisition:

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to improve the signal-to-

noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a dilute solution of dimethylphenylsilane (e.g., 1 mg/mL) in a volatile organic

solvent such as hexane or dichloromethane.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness,

with a 5% phenyl methylpolysiloxane stationary phase).

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

Injection: 1 µL of the sample solution is injected in splitless mode.

Injector Temperature: 250 °C.

Oven Temperature Program:

Initial temperature: 50 °C, hold for 2 minutes.

Ramp: Increase to 250 °C at a rate of 10 °C/min.

Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 40 to 400.

Data Analysis:

The total ion chromatogram (TIC) will show the retention time of dimethylphenylsilane.

The mass spectrum corresponding to the chromatographic peak is analyzed for the

molecular ion and fragmentation pattern.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of dimethylphenylsilane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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